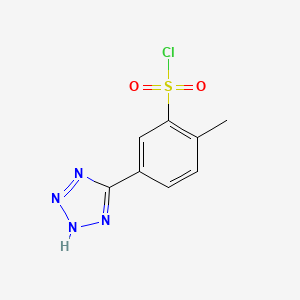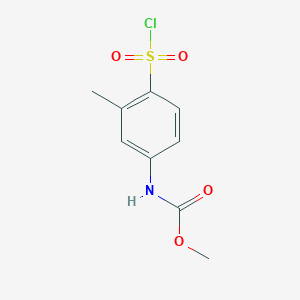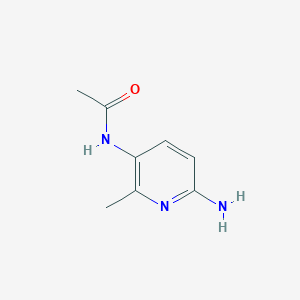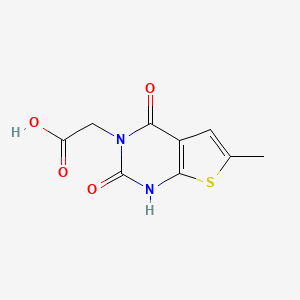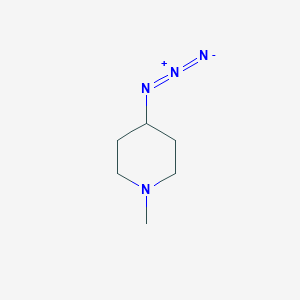
4-Azido-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-1-methylpiperidine is an organic compound with the molecular formula C6H12N4 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azido group (-N3) attached to the fourth carbon atom and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1-methylpiperidine typically involves the introduction of the azido group to a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group. This can be achieved by reacting 4-chloro-1-methylpiperidine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Azido-1-methylpiperidine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Reduction: 4-Amino-1-methylpiperidine.
Cycloaddition: 1-Methyl-4-(1,2,3-triazolyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Azido-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Azido-1-methylpiperidine depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can be used to link molecules together. This property is exploited in bioconjugation and click chemistry. Additionally, the reduction of the azido group to an amine can introduce functional groups that interact with biological targets, potentially leading to pharmacological effects.
Comparación Con Compuestos Similares
4-Azidopiperidine: Similar structure but lacks the methyl group on the nitrogen atom.
1-Methyl-4-aminopiperidine: The azido group is replaced by an amino group.
4-Chloro-1-methylpiperidine: The azido group is replaced by a chloro group.
Uniqueness: 4-Azido-1-methylpiperidine is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the methyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
4-azido-1-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-4-2-6(3-5-10)8-9-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPODKDGNNSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

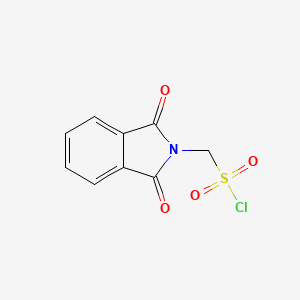


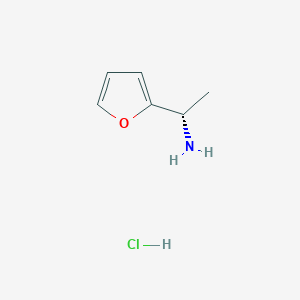
![[1-(4-Aminophenyl)cyclopropyl]methanol](/img/structure/B7906900.png)
